(2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Overview
Description
(2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is a compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential for use in the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of (2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine in lab experiments is its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for the development of new drugs and therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several future directions for research on (2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to study its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the final product.
Scientific Research Applications
(2-furylmethyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been used in scientific research for its potential as a therapeutic agent. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-17-4-6-18(7-5-17)23(28)26-12-10-25(11-13-26)19-8-9-22(27(29)30)21(15-19)24-16-20-3-2-14-31-20/h2-9,14-15,24H,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVEVLRPNZISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.